Cindunistat hydrochloride maleate
CAS No.: 753491-31-5
Cat. No.: VC0523792
Molecular Formula: C20H39ClN6O8S2
Molecular Weight: 591.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 753491-31-5 |
|---|---|
| Molecular Formula | C20H39ClN6O8S2 |
| Molecular Weight | 591.1 g/mol |
| IUPAC Name | (2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]-2-methylpropanoic acid;(Z)-but-2-enedioic acid;hydrochloride |
| Standard InChI | InChI=1S/2C8H17N3O2S.C4H4O4.ClH/c2*1-6(9)11-3-4-14-5-8(2,10)7(12)13;5-3(6)1-2-4(7)8;/h2*3-5,10H2,1-2H3,(H2,9,11)(H,12,13);1-2H,(H,5,6)(H,7,8);1H/b;;2-1-;/t2*8-;;/m00../s1 |
| Standard InChI Key | AXMATQOUTYMHRH-YYYPGOKWSA-N |
| Isomeric SMILES | CC(=NCCSC[C@@](C)(C(=O)O)N)N.CC(=NCCSC[C@@](C)(C(=O)O)N)N.C(=C\C(=O)O)\C(=O)O.Cl |
| SMILES | CC(=NCCSCC(C)(C(=O)O)N)N.CC(=NCCSCC(C)(C(=O)O)N)N.C(=CC(=O)O)C(=O)O.Cl |
| Canonical SMILES | CC(=NCCSCC(C)(C(=O)O)N)N.CC(=NCCSCC(C)(C(=O)O)N)N.C(=CC(=O)O)C(=O)O.Cl |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Cindunistat hydrochloride maleate possesses specific chemical properties that influence its pharmacological behavior. The compound's detailed chemical characteristics are presented in the following table:
| Property | Value |
|---|---|
| CAS Number | 753491-31-5 |
| Molecular Formula | C20H39ClN6O8S2 |
| Molecular Weight | 591.14 g/mol |
| Stereochemistry | Absolute |
| Defined Stereocenters | 2/2 |
| E/Z Centers | 1 |
| SMILES | Cl.OC(=O)\C=C/C(O)=O.CC(=N)NCCSCC@(N)C(O)=O.CC(=N)NCCSCC@(N)C(O)=O |
| Appearance | Solid |
The chemical structure includes two defined stereocenters and one E/Z center, giving it specific three-dimensional conformational properties . The compound contains a hydrochloride salt and a maleate component, which affects its solubility profile and stability . The stereochemistry of the molecule contributes to its selective binding to the iNOS enzyme .
Pharmacological Profile
Cindunistat hydrochloride maleate exhibits a specific pharmacological profile characterized by its selective inhibition of inducible nitric oxide synthase. This enzyme plays a crucial role in inflammatory processes through the production of nitric oxide.
Mechanism of Action
The compound functions as a potent, selective, time-dependent and irreversible inhibitor of human inducible nitric oxide synthase (hiNOS) . By inhibiting iNOS, cindunistat reduces the production of nitric oxide, which is implicated in inflammatory processes and pain signaling pathways . This mechanism made it a promising candidate for conditions where excessive nitric oxide production contributes to pathology, particularly in inflammatory joint diseases .
Selectivity
A key characteristic of cindunistat is its selectivity for the inducible form of nitric oxide synthase, which distinguishes it from compounds that might affect all forms of NOS indiscriminately . This selectivity is important for targeting disease-specific pathways while minimizing off-target effects on physiological nitric oxide production .
Preclinical Studies
Before advancing to human clinical trials, cindunistat hydrochloride maleate demonstrated promising results in various preclinical models of disease.
Animal Models of Osteoarthritis
In vivo studies using the canine anterior cruciate ligament-transection model demonstrated that cindunistat improves several osteoarthritis-related parameters . Specifically, treatment with the compound showed:
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Improved synovial fluid nitrite levels
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Reduced nitrotyrosine biomarkers
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Decreased osteophyte formation
These findings suggested potential disease-modifying effects in osteoarthritis, providing rationale for further investigation in clinical settings.
Pain Models
Beyond structural improvements in joint models, cindunistat has also demonstrated efficacy in preclinical pain models. Studies showed that the compound improved pain behavior in rodent models of both:
These analgesic effects further supported the investigation of cindunistat as a potential therapeutic agent for osteoarthritis, which is characterized by both structural joint changes and significant pain symptoms.
Clinical Trials
The promising preclinical findings led to the clinical investigation of cindunistat hydrochloride maleate in patients with osteoarthritis.
Study Design
A pivotal clinical trial for cindunistat was a 2-year, multinational, double-blind, placebo-controlled trial that enrolled patients with symptomatic knee osteoarthritis (Kellgren and Lawrence Grade 2 or 3) . The study had the following characteristics:
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Total enrollment: 1457 patients
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Treatment arms:
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Cindunistat 50 mg/day (n=485)
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Cindunistat 200 mg/day (n=486)
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Placebo (n=486)
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Study completion rate: 71.9% (1048 patients)
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Duration: 96 weeks
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Primary endpoint: Rate of joint space narrowing (JSN) assessed by radiography
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Randomization: Stratified by Kellgren and Lawrence Grade (KLG)
Standard osteoarthritis therapies were permitted throughout the trial, and radiographic assessments were performed using the modified Lyon-schuss protocol .
Efficacy Results
The clinical trial results revealed mixed outcomes regarding the efficacy of cindunistat:
| Storage Condition | Stability Period |
|---|---|
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In solvent at -80°C | 6 months |
| In solvent at -20°C | 1 month |
The compound is typically shipped at room temperature as it remains stable at ambient conditions for the duration of ordinary shipping and customs processing . For dissolution, cindunistat may dissolve in DMSO (dimethyl sulfoxide) in most cases, but other solvents such as water, ethanol, or DMF (dimethylformamide) can be attempted if necessary .
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